5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene
Overview
Description
5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene is a chemical compound with the CAS Number: 240122-25-2 . It has a molecular weight of 260.99 . The IUPAC name for this compound is this compound . It is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H2BrF5/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H . The InChI key is YPARTGIVEPLLGK-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Palladium-Catalyzed Direct Arylation
A study by Liang et al. (2014) demonstrates the utility of halouracils, related in structure to 5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene, in the palladium-catalyzed direct arylation with arenes and heteroarenes. This method facilitates the synthesis of 5-arylated uracil analogs, crucial for creating RNA and DNA fluorescent probes, without needing arylboronic acid or stannane precursors (Liang, Gloudeman, & Wnuk, 2014).
Solvent-Dependent Zinc(II) Coordination Polymers
Research by Hua et al. (2015) explores the synthesis of zinc(II) coordination polymers using a mix of organic ligands and metal salts, showcasing selective sorption and fluorescence sensing capabilities. Such polymers have potential applications in gas storage, separation technologies, and chemical sensing (Hua, Zhao, Kang, Lu, & Sun, 2015).
Synthesis of Functionalized Benzenes
A method developed by Reus et al. (2012) for synthesizing bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes via Diels-Alder or C-H activation reactions highlights the versatility of bromo-substituted compounds in organic synthesis. These compounds serve as precursors for benzyne generation, Lewis acid catalysts, and luminescent materials (Reus, Liu, Bolte, Lerner, & Wagner, 2012).
Polymerization on Supported Boron Nitride and Graphene
Morchutt et al. (2015) investigated the polymerization of 1,3,5-tris(4-bromophenyl)benzene on graphene and hexagonal boron nitride supported on Ni(111), leading to the surface-confined synthesis of polymers through C-C coupling. This research opens new avenues for the development of advanced materials with potential applications in electronics and nanotechnology (Morchutt, Björk, Krotzky, Gutzler, & Kern, 2015).
Crosslinked Polybenzimidazole Membranes
Yang et al. (2018) utilized trifunctional bromomethyls containing crosslinkers to enhance polybenzimidazole membranes for high-temperature proton exchange membrane fuel cells. This approach significantly improves the membranes' chemical stability, mechanical strength, and thermal durability, showcasing the importance of bromo-substituted compounds in high-performance materials for energy applications (Yang, Jiang, Gao, Wang, Xu, & He, 2018).
Safety and Hazards
Mechanism of Action
Target of Action
It is widely used as a chemical reagent in organic synthesis , suggesting that its targets could be a variety of organic compounds.
Mode of Action
It is known to be used in organic synthesis , implying that it likely interacts with its targets through chemical reactions to form new compounds.
Biochemical Pathways
Given its use in organic synthesis , it can be inferred that it may be involved in various biochemical pathways depending on the specific reactions it is used in.
Pharmacokinetics
It is known that the compound is slightly soluble in water and soluble in many organic solvents , which could influence its absorption and distribution.
Result of Action
As a chemical reagent, it is likely to cause changes at the molecular level by participating in chemical reactions to form new compounds .
Action Environment
The action of 5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene can be influenced by environmental factors. It is stable under normal conditions but can explode under high temperatures or light exposure . Therefore, it should be used in a well-ventilated area and stored at 2-8°C .
Properties
IUPAC Name |
5-bromo-1,2-difluoro-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPARTGIVEPLLGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628959 | |
Record name | 5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
240122-25-2 | |
Record name | 5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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